2,8-Dimethyldibenzothiophene

Übersicht

Beschreibung

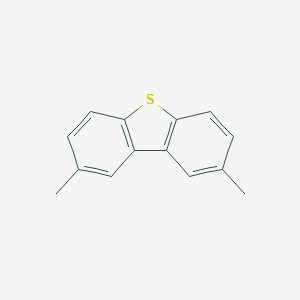

2,8-Dimethyldibenzothiophene: is an organosulfur compound with the molecular formula C₁₄H₁₂S . It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 2 and 8 positions. This compound is a derivative of dibenzothiophene and is known for its applications in various fields, including organic synthesis and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyldibenzothiophene can be achieved through several methods. One common approach involves the cyclization of thiophene derivatives with appropriate methyl substituents. The reaction typically requires the use of strong acids or bases to facilitate the formation of the five-membered sulfur heterocycle .

Industrial Production Methods: In industrial settings, the production of this compound often involves transition-metal-catalyzed coupling reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize this compound from readily available starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: 2,8-Dimethyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride are typically used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

2,8-Dimethyldibenzothiophene has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

Industry: Employed in the production of dyes, liquid crystals, and conducting polymers

Wirkmechanismus

The mechanism of action of 2,8-Dimethyldibenzothiophene involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can participate in redox reactions, influencing the oxidative state of other molecules. Additionally, its aromatic structure allows for interactions with enzymes and receptors, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a thiophene ring without methyl substituents.

4,6-Dimethyldibenzothiophene: A derivative with methyl groups at the 4 and 6 positions.

Dibenzofuran: A structurally similar compound with an oxygen atom replacing the sulfur atom in the central ring.

Uniqueness: 2,8-Dimethyldibenzothiophene is unique due to its specific methyl substitution pattern, which can influence its chemical reactivity and physical properties.

Biologische Aktivität

2,8-Dimethyldibenzothiophene (2,8-DMDBT), a polycyclic aromatic compound, is a methylated derivative of dibenzothiophene. It has garnered attention due to its biological activities and potential environmental impacts. This article reviews the biological activity of 2,8-DMDBT, focusing on its toxicity, metabolic pathways, and interactions with biological systems.

2,8-DMDBT has the chemical formula CHS and is characterized by two methyl groups attached to the dibenzothiophene structure. Its unique structure influences its biological interactions and environmental behavior.

Toxicity Studies

Recent studies have evaluated the toxicity of 2,8-DMDBT in various biological models. A significant study conducted on male and female rats administered doses of 10 and 30 mg/kg-day revealed notable findings:

- Weight Changes : Male rats exhibited a decrease in body weight (-7%) at higher doses on Days 7 and 14, while female rats showed a reduction in food intake relative to controls .

- Clinical Chemistry : In males receiving 30 mg/kg-day, increased calcium levels (+5%) and altered protein fractions were observed, suggesting potential liver damage .

- Histopathological Findings : Liver examinations indicated centrilobular hepatocyte hypertrophy and focal necrosis in high-dose males, alongside kidney changes that persisted post-recovery .

Table 1: Summary of Toxicity Findings

| Parameter | Control Group | 10 mg/kg-day | 30 mg/kg-day |

|---|---|---|---|

| Body Weight Change (g) | - | - | -7% (Males) |

| Food Intake Change (%) | - | - | -17% (Females) |

| Calcium Level Change (%) | - | - | +5% |

| Liver Hypertrophy | No | Slight | Yes |

| Kidney Changes | No | No | Yes |

Biodegradation and Metabolism

2,8-DMDBT is also studied for its biodegradation potential. Microbial strains such as Paenibacillus sp. have been identified as capable of desulfurizing dibenzothiophenes, including 2,8-DMDBT. This process converts it into less harmful products like 2-hydroxybiphenyl under high-temperature conditions .

AhR Activation Studies

The compound's interaction with the aryl hydrocarbon receptor (AhR) has been investigated through luciferase assays. Results indicated that 2,8-DMDBT exhibits significant AhR-mediated activity:

- Relative Effect Potency (REP) : The REP value for 2,8-DMDBT was found to be 78-fold greater than that of dibenzothiophene itself . This suggests a higher potential for inducing biological responses associated with AhR activation.

Table 2: Comparative REP Values for Selected Compounds

| Compound | REP Value |

|---|---|

| Dinaphtho[1,2-b;1’,2’-d]furan | Highest |

| Benzo[b]naphtho[2,1-d]furan | Moderate |

| This compound | 78-fold |

| Dibenzothiophene | Baseline |

Environmental Implications

The presence of methylated dibenzothiophenes in environmental samples raises concerns about their persistence and bioaccumulation potential. Studies have shown that the thermal stability of these compounds varies with their structure; for instance, lower thermal stability is noted for 2,8-DMDBT compared to its counterparts . This characteristic influences its behavior in sedimentary environments and its degradation pathways.

Case Studies

A notable case study involved the geochemical behavior of dimethyldibenzothiophenes in sedimentary basins. Experiments indicated that the formation of these compounds is influenced by thermal conditions and precursor compounds present in source rocks. The study highlighted that as maturity increases in sedimentary rocks, the relative abundance of specific dimethyldibenzothiophenes changes significantly .

Eigenschaften

IUPAC Name |

2,8-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYWCJRYULRSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880786 | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-15-4, 70021-47-5 | |

| Record name | Dibenzothiophene, 2,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.